![molecular formula C17H21N3OS B2881636 2-(ethylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide CAS No. 2034265-54-6](/img/structure/B2881636.png)

2-(ethylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

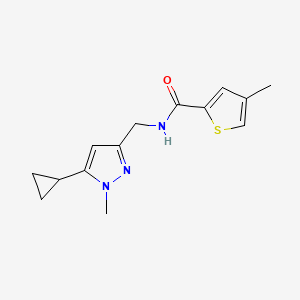

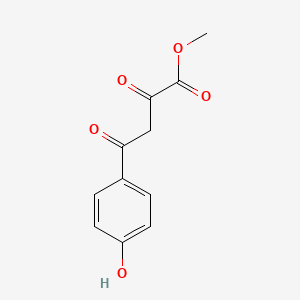

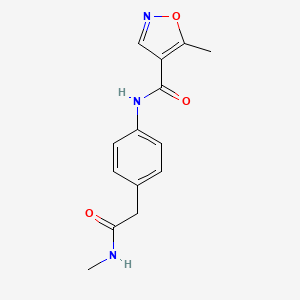

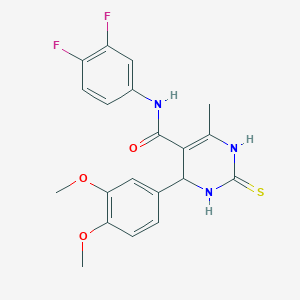

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[1,5-a]pyridine ring, the introduction of the ethylthio group, and the attachment of the benzamide group. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of a tetrahydropyrazolo[1,5-a]pyridine ring indicates a bicyclic structure with nitrogen atoms. The benzamide group will contribute a phenyl ring and an amide functional group to the structure. The ethylthio group will add a sulfur atom, which could potentially participate in interesting chemical interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide group in the benzamide moiety could participate in hydrolysis reactions under certain conditions. The ethylthio group might be involved in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide group could affect its solubility in different solvents. The presence of aromatic rings could influence its UV/Vis absorption spectrum .Applications De Recherche Scientifique

Synthesis of Novel Compounds

One key application involves the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity. Researchers developed a new synthesis route for these compounds, which showed significant antiviral activities against the H5N1 strain, highlighting their potential in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial and Anticancer Activities

Another application is the development of thienopyrimidine derivatives, synthesized to exhibit pronounced antimicrobial activity. This study shows the versatility of incorporating pyrimidine moieties for biological applications, offering a pathway to new antimicrobial agents (Bhuiyan et al., 2006).

Additionally, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, demonstrating the compound's potential in cancer and inflammation research (Rahmouni et al., 2016).

Molecular Docking and In Vitro Screening

Research on pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, involved molecular docking and in vitro screening for antimicrobial and antioxidant activities. This highlights the compound's role in the design and discovery of new molecules with potential therapeutic applications (Flefel et al., 2018).

Energetic Multi-Component Molecular Solids

Another study focused on the formation of energetic multi-component molecular solids involving tetrafluoroterephthalic acid and various aza compounds, illustrating the compound's utility in creating materials with strong hydrogen bonds and weak intermolecular interactions. This research could have implications for the development of new materials with specific physical properties (Wang et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions for this compound would depend on its intended applications. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail. Potential areas of interest could include studying its synthesis, investigating its mechanism of action, and optimizing its properties for specific applications .

Propriétés

IUPAC Name |

2-ethylsulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-2-22-16-9-4-3-7-14(16)17(21)18-11-13-12-19-20-10-6-5-8-15(13)20/h3-4,7,9,12H,2,5-6,8,10-11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBJOPCAVHRSLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=C3CCCCN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881553.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881559.png)

![5-fluoro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2881566.png)

![3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2881576.png)